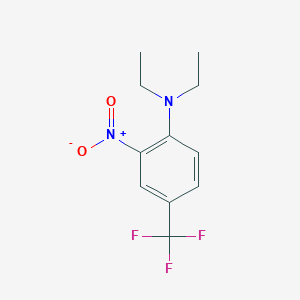

Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-3-15(4-2)9-6-5-8(11(12,13)14)7-10(9)16(17)18/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRLQFGZAVITNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631016 | |

| Record name | N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254754-76-2 | |

| Record name | N,N-Diethyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Diethyl 2 Nitro 4 Trifluoromethyl Phenyl Amine

Reactions of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, which profoundly impacts the aromatic ring's reactivity. It deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. nist.gov The reactions involving the nitro group itself are among the most significant transformations for this class of compounds.

The reduction of an aromatic nitro group to an amino group (-NH₂) is a fundamental and widely utilized transformation in organic synthesis. wikipedia.org This conversion can be accomplished through various methods, with the choice of reagent often depending on the presence of other functional groups in the molecule. For Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine, the reduction of the nitro group would yield N¹,N¹-diethyl-4-(trifluoromethyl)benzene-1,2-diamine.

This transformation proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. chemicalbook.com The complete, six-electron reduction leads to the corresponding primary amine. chemicalbook.com A variety of reducing agents are effective for this purpose.

Common Reagents for Nitro Group Reduction:

| Reagent/System | Description | Selectivity Considerations |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.orgnist.gov | Highly effective for both aromatic and aliphatic nitro groups. However, it can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation. nist.gov |

| Metals in Acidic Media | Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid). wikipedia.orgnist.gov | These are classic methods that are often milder and more selective than catalytic hydrogenation, tolerating a wider range of functional groups. nist.gov |

| Transfer Hydrogenation | Using a hydrogen donor like hydrazine or ammonium formate in the presence of a catalyst (e.g., Pd/C or Raney nickel). | This method avoids the need for pressurized hydrogen gas. |

| Sulfides | Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org | Na₂S generally does not reduce aliphatic nitro groups. |

| Metal Hydrides | While potent reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds, they tend to react with aromatic nitro compounds to form azo products rather than amines. nist.gov Sodium borohydride (NaBH₄) alone is typically not strong enough, but its reactivity can be enhanced with transition metal complexes like Ni(PPh₃)₄. google.com |

The choice of a specific method would require careful consideration of the stability of the diethylamine (B46881) and trifluoromethyl groups under the reaction conditions.

The nitro group's strong electron-withdrawing properties, through both inductive and resonance effects, decrease the electron density of the aromatic ring. nist.govresearchgate.net This effect is amplified by the presence of the trifluoromethyl group in the para position. This severe deactivation makes electrophilic attack on the ring highly unfavorable.

Conversely, this electron deficiency makes the aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr) . nist.gov In this mechanism, a nucleophile attacks the electron-deficient ring to form a stabilized intermediate known as a Meisenheimer complex, before a leaving group is expelled. researchgate.net

In this compound, the nitro group acts as a powerful activating group for nucleophilic attack. Positions ortho and para to the nitro group are particularly activated. A sufficiently strong nucleophile could potentially attack the carbon atom bearing the nitro group, leading to its displacement. The nitro group can be a viable leaving group in SNAr reactions, a property that is enhanced when the aromatic ring is highly electron-deficient. researchgate.netbeilstein-journals.orgnih.gov

Reactions of the Diethylamine Moiety

The diethylamine group is typically an electron-donating group that activates the aromatic ring. However, in this specific molecule, its behavior is heavily modulated by the powerful deactivating effects of the ortho-nitro and para-trifluoromethyl substituents.

The lone pair of electrons on the nitrogen atom is the source of the amine's basicity and nucleophilicity. In a typical N,N-diethylaniline, this lone pair increases the electron density of the aromatic ring, making it highly reactive towards electrophiles.

However, in this compound, the strong inductive and resonance withdrawal by the -NO₂ and -CF₃ groups significantly reduces the electron density on the nitrogen atom. This delocalization of the lone pair into the electron-deficient ring diminishes its availability, leading to a substantial decrease in both the basicity and nucleophilicity of the amine. Consequently, reactions that depend on the nucleophilic character of the amine, such as attack on weak electrophiles, are less likely to occur. The primary reaction involving the lone pair would be protonation by strong acids to form a diethylanilinium salt.

The diethylamino group in this molecule is a tertiary amine, not a secondary one, as the nitrogen atom is bonded to two ethyl groups and the phenyl ring. Therefore, it cannot undergo reactions characteristic of secondary amines, such as acylation or sulfonylation.

Potential derivatization reactions for this tertiary amine group include:

Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peroxy acids. However, the reduced electron density on the nitrogen would make this oxidation more difficult compared to an electron-rich aniline (B41778).

Quaternization: Reaction with a potent alkylating agent, such as methyl iodide, could lead to the formation of a quaternary ammonium salt. This SN2 reaction would also be hindered by the reduced nucleophilicity of the nitrogen atom.

Reactions of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. nih.govrsc.org It is generally robust and unreactive under many common reaction conditions. nih.gov This stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals.

The -CF₃ group is strongly electron-withdrawing, a property that significantly influences the electronic character of the aromatic ring. nih.govchemicalbook.com While it is generally considered a stable functional group, it can undergo transformations under specific and often vigorous conditions.

Potential Reactions of the Aromatic Trifluoromethyl Group:

| Reaction Type | Conditions | Product |

| Hydrolysis | Concentrated sulfuric acid or other superacids. rsc.org | Can be hydrolyzed to a carboxylic acid group (-COOH). |

| Nucleophilic Substitution | Can be made to react with certain nucleophiles by altering the electronic conditions of the aromatic ring, though this is challenging. rsc.org | Substitution of one or more fluorine atoms. |

| C-F Bond Transformation | Can be achieved under milder conditions through careful selection of reagents or by designing substrates with neighboring participating groups. nih.gov | Various fluorinated and non-fluorinated products. |

For this compound, any transformation of the trifluoromethyl group would require harsh reaction conditions that would likely affect the nitro and diethylamine groups as well. Selective transformation of the -CF₃ group in the presence of the other functionalities would be a significant synthetic challenge.

Stability and Reactivity of the Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group is renowned for its high stability, a characteristic attributed to the strength of the carbon-fluorine bond. mdpi.com This inherent stability means that the -CF₃ group in this compound is generally unreactive under many standard reaction conditions. mdpi.com

However, the reactivity of the trifluoromethyl group can be enhanced when it is attached to an aromatic ring that is also substituted with strong electron-withdrawing groups, creating an "anionically activated" system. researchgate.net In the case of this compound, the presence of the nitro group and the diethylamino group, which can have complex electronic effects, may influence the reactivity of the -CF₃ group under specific, typically harsh, conditions.

Transformation of Trifluoromethyl Groups (If applicable)

Reactivity of the Phenyl Ring and Aromatic Substitutions

Electrophilic Aromatic Substitutions (If applicable)

Due to the powerful deactivating effects of the nitro and trifluoromethyl groups, electrophilic aromatic substitution reactions on this compound are expected to be very difficult to achieve. These electron-withdrawing groups reduce the electron density of the aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration or halogenation would likely require extremely harsh conditions and may lead to decomposition of the molecule rather than the desired substitution.

Nucleophilic Aromatic Substitutions (If applicable)

The presence of strong electron-withdrawing groups, particularly the nitro group positioned ortho to the diethylamino group and para to the trifluoromethyl group, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during this type of reaction. researchgate.net

A relevant synthetic example is the preparation of the closely related N-ethyl-2-nitro-4-(trifluoromethyl)aniline from 1-chloro-2-nitro-4-(trifluoromethyl)benzene and ethylamine. chemicalbook.com This reaction proceeds via a nucleophilic aromatic substitution where the ethylamine displaces the chloride. This suggests that other nucleophiles could potentially displace a suitable leaving group on the aromatic ring of a precursor to this compound.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Potential Product | Conditions |

|---|---|---|---|

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Diethylamine | This compound | Heat, in a polar aprotic solvent like DMF |

Exploration of Reaction Mechanisms

The reaction mechanisms involving this compound are largely theoretical at this point, based on the known reactivity of similar compounds.

Investigation of Reaction Pathways and Transition States

For nucleophilic aromatic substitution reactions, the pathway is generally considered to proceed through a two-step addition-elimination mechanism. The initial attack of the nucleophile on the carbon atom bearing the leaving group leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. In this compound, both the ortho-nitro group and the para-trifluoromethyl group would contribute to the stabilization of this intermediate. The subsequent departure of the leaving group restores the aromaticity of the ring. Computational studies on similar systems have shown that the decomposition of the Meisenheimer complex can be the rate-limiting step. researchgate.net

Kinetic Studies of Chemical Transformations

While specific kinetic studies on the chemical transformations of this compound are not extensively documented in publicly available literature, the kinetic behavior of this compound can be inferred from the well-established principles of nucleophilic aromatic substitution (SNAr) reactions, a key pathway for its synthesis and potential transformations. The presence of strong electron-withdrawing groups, namely the nitro (-NO2) group in the ortho position and the trifluoromethyl (-CF3) group in the para position, significantly activates the aromatic ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions in such activated systems proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, bypassing a stable intermediate. nih.govnih.gov For highly activated systems like the precursors to this compound, the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

The rate of reaction is highly dependent on the electron-withdrawing capacity of the substituents on the aromatic ring. masterorganicchemistry.com The nitro and trifluoromethyl groups in this compound's precursors are powerful activating groups that stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.comyoutube.comyoutube.com

Linear free energy relationships, such as the Hammett equation, are often employed to quantify the effect of substituents on the reaction rate. libretexts.org A plot of the logarithm of the rate constant against the Hammett substituent constant (σ) for a series of related reactions can provide information about the transition state of the rate-determining step. For SNAr reactions, a large positive ρ value is typically observed, indicating a buildup of negative charge in the transition state, consistent with the formation of a Meisenheimer-like intermediate. nih.govresearchgate.net

To illustrate the kinetic parameters that would be relevant in the study of the formation of this compound, the following table presents representative data from a kinetic study of a related SNAr reaction.

Table 1: Second-Order Rate Constants for the Reaction of 1-Chloro-2,4-dinitrobenzene with Various Amines in Methanol at 25°C

| Nucleophile (Amine) | k₂ (M⁻¹s⁻¹) |

| Piperidine | 0.218 |

| Pyrrolidine | 1.15 |

| Morpholine | 0.026 |

| Piperazine | 0.133 |

Note: This data is for an analogous system and is intended to be illustrative of the types of kinetic data obtained in SNAr reactions. The reactivity of diethylamine would be expected to fall within this range, influenced by its basicity and steric profile.

The data in the table demonstrates the influence of the nucleophile's structure on the reaction rate. The rate constants vary depending on the basicity and steric hindrance of the amine. Such studies are crucial for optimizing reaction conditions and understanding the mechanistic details of the transformations involving compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Diethyl 2 Nitro 4 Trifluoromethyl Phenyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the chemical environment of atomic nuclei—primarily protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F)—NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For a comprehensive structural and conformational analysis of Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine, a combination of one-dimensional and two-dimensional NMR experiments would be required.

Proton (¹H) NMR Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the two ethyl groups.

Based on the structure, the aromatic region would likely display a complex splitting pattern due to the coupling between the three protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro and trifluoromethyl groups would significantly influence the chemical shifts of these aromatic protons, generally shifting them to a lower field (higher ppm values).

The diethylamino group would exhibit two sets of signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. This characteristic pattern arises from the spin-spin coupling between the adjacent methylene and methyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Multiplet | - |

| -N-CH₂ -CH₃ | 3.0 - 3.5 | Quartet | ~7 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

The aromatic region would show six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the attached substituents. The carbon atoms bonded to the nitro, trifluoromethyl, and diethylamino groups would have characteristic chemical shifts. The trifluoromethyl group would also induce coupling with the carbon it is attached to, resulting in a quartet for that carbon signal.

The diethylamino group would exhibit two signals: one for the methylene (-CH2-) carbons and one for the methyl (-CH3) carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 145 - 155 |

| Aromatic C-NO₂ | 140 - 150 |

| Aromatic C-CF₃ | 120 - 130 (quartet) |

| Aromatic C-H | 115 - 135 |

| -N-CH₂ -CH₃ | 40 - 50 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Moiety Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring and would be influenced by the other substituents on the ring.

2D NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the detailed connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in confirming the coupling between the methylene and methyl protons of the ethyl groups and in deciphering the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-O Stretching: The nitro group (NO₂) would show two strong and characteristic stretching vibrations, an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch in the range of 1300-1370 cm⁻¹.

C-F Stretching: The trifluoromethyl group (CF₃) would exhibit strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations.

C-N Stretching: The stretching vibration of the aromatic C-N bond of the diethylamino group would appear in the fingerprint region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: The spectrum would also show C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and for the alkyl chains of the ethyl groups (typically below 3000 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Trifluoromethyl (CF₃) | C-F Stretch | 1100 - 1350 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering insights into the chemical structure, polymorphism, and crystallinity of a sample. For this compound, a Raman spectrum would be expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups.

Key expected vibrational modes would include:

Nitro Group (NO₂) Vibrations: Symmetric and asymmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively.

Trifluoromethyl Group (CF₃) Vibrations: The C-F stretching and deformation modes of the CF₃ group would produce characteristic bands. Symmetric C-F stretching is often observed around 1300-1350 cm⁻¹.

Aromatic Ring Vibrations: C-C stretching vibrations within the benzene ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes can also be observed at lower frequencies.

C-N Vibrations: The stretching of the C-N bond connecting the diethylamino group to the aromatic ring would also be present.

Aliphatic C-H Vibrations: Stretching and bending vibrations from the ethyl groups of the diethylamino moiety would be visible, typically in the 2800-3000 cm⁻¹ (stretching) and 1380-1470 cm⁻¹ (bending) regions.

Mass Spectrometry for Fragmentation Pattern and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂F₃N₂O₂), the expected exact mass can be calculated. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula with high confidence. Techniques like time-of-flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. nih.gov

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique is invaluable for structural elucidation.

For this compound, a plausible fragmentation pathway could involve:

Loss of an ethyl group: A common fragmentation for diethylamino compounds is the loss of an ethyl radical (•CH₂CH₃), leading to a significant fragment ion.

Loss of the nitro group: Cleavage of the C-NO₂ bond could result in the loss of NO₂.

Cleavage within the diethylamino group: Fragmentation of the diethylamino moiety can occur through various pathways.

Loss of CF₃: While generally a strong bond, fragmentation involving the loss of the trifluoromethyl group could potentially be observed.

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Key structural insights that could be obtained include:

Molecular Geometry: The planarity of the aromatic ring and the orientation of the nitro, trifluoromethyl, and diethylamino substituents relative to the ring. Steric hindrance between the ortho-nitro group and the diethylamino group would likely cause the latter to be twisted out of the plane of the benzene ring.

Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions involving the polar nitro group or weak hydrogen bonds. These interactions govern the macroscopic properties of the solid.

Table 1: Hypothetical Crystallographic Data Presentation

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ = To be determined |

| Volume | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density | To be determined |

| R-factor | To be determined |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The spectrum of this compound would be dominated by π → π* and n → π* transitions associated with the substituted aromatic ring.

The presence of the electron-withdrawing nitro group and the electron-donating diethylamino group on the same aromatic ring creates a "push-pull" system, which typically results in a significant bathochromic (red) shift of the absorption maximum compared to unsubstituted benzene. The absorption spectrum of solutions of this compound would likely show strong absorption bands in the UV or near-visible region. scientific.net The position and intensity of these bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Tautomerism is not expected for this particular molecule.

Computational Chemistry and Theoretical Studies of Diethyl 2 Nitro 4 Trifluoromethyl Phenyl Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the optimized geometry and electronic properties of molecules. For Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), provide fundamental insights into its molecular structure. nih.gov

From an electronic standpoint, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-donating diethylamino group tends to raise the HOMO energy, while the electron-withdrawing nitro and trifluoromethyl groups significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and indicating substantial intramolecular charge transfer character.

Table 1: Theoretical Geometric and Electronic Parameters for this compound (Illustrative Data) Data is hypothetical and based on typical DFT calculation results for similar molecules.

| Parameter | Calculated Value | Method/Basis Set |

| Bond Length (Å) | ||

| C-N (Nitro) | 1.48 | B3LYP/6-311G+(d,p) |

| C-N (Amine) | 1.37 | B3LYP/6-311G+(d,p) |

| C-C (CF3) | 1.51 | B3LYP/6-311G+(d,p) |

| Electronic Property | ||

| HOMO Energy | -6.5 eV | B3LYP/6-311G+(d,p) |

| LUMO Energy | -3.1 eV | B3LYP/6-311G+(d,p) |

| HOMO-LUMO Gap (ΔE) | 3.4 eV | B3LYP/6-311G+(d,p) |

| Dipole Moment | 5.8 Debye | B3LYP/6-311G+(d,p) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Simulations can be performed in a periodic box of solvent molecules, like water, to mimic physiological conditions. nih.gov The analysis of the simulation trajectory can show how the ethyl chains of the amino group and the trifluoromethyl group move and rotate. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding pocket of a biological macromolecule. The Root Mean Square Deviation (RMSD) of the molecule's atoms over the simulation time indicates the stability of its conformation. nih.gov

Solvation effects are also a key output of MD simulations. By analyzing the radial distribution function of solvent molecules around specific atoms or functional groups, one can understand the solvation shell structure. For instance, the nitro group's oxygen atoms are expected to form hydrogen bonds with water molecules, while the trifluoromethyl and phenyl groups will have more hydrophobic interactions. These solvation characteristics are critical for the molecule's solubility and bioavailability.

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. nih.govmdpi.com By analyzing the electron density distribution, one can identify the most reactive sites within this compound.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for this purpose. The MEP map visualizes the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the nitro group would appear as intense red regions, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions near the hydrogen atoms of the aromatic ring and the diethylamino group would show positive potential.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can provide more quantitative predictions of reactivity. These descriptors help to pinpoint the specific atoms most likely to participate in nucleophilic or electrophilic reactions, guiding the understanding of how this molecule might be metabolized or how it could react with other chemical species. mdpi.com

Molecular Docking and Binding Mode Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial for identifying potential biological targets for this compound and understanding the molecular basis of its activity.

In a typical docking study, the 3D structure of a target protein is obtained from a database like the Protein Data Bank (PDB). rjptonline.org The ligand is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

For this compound, docking studies could reveal key interactions driving its binding. The nitro group could act as a hydrogen bond acceptor with amino acid residues like arginine or lysine. The trifluoromethyl group and the phenyl ring could engage in hydrophobic and van der Waals interactions within a nonpolar pocket of the active site. rjptonline.org The diethylamino group might also form hydrogen bonds or hydrophobic contacts, depending on the specific environment of the binding site.

Table 2: Illustrative Molecular Docking Results with a Hypothetical Kinase Target Data is hypothetical and represents typical outputs from a molecular docking simulation.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity | -8.5 kcal/mol | LYS 720 | Hydrogen Bond (with Nitro group) |

| VAL 685 | Hydrophobic (with Phenyl ring) | ||

| ALA 702 | Hydrophobic (with CF3 group) | ||

| LEU 788 | Hydrophobic (with Diethyl group) |

Pharmacophore Modeling for Ligand Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for a series of compounds including this compound would distill its key structural features into a more abstract representation.

The key pharmacophoric features of this molecule would likely include:

A Hydrogen Bond Acceptor: Represented by the nitro group.

A Hydrophobic/Aromatic Group: Represented by the trifluoromethyl-substituted phenyl ring.

A Hydrophobic Group: Represented by the diethylamino moiety.

This model serves as a template for designing new molecules with potentially improved activity. nih.gov By searching databases for other compounds that match the pharmacophore model or by designing novel structures that incorporate these features in the correct spatial arrangement, medicinal chemists can develop new ligands with optimized properties.

Analysis of Non-linear Optical (NLO) Properties and Related Theoretical Predictions

Molecules with significant intramolecular charge transfer, like this compound, are often investigated for their non-linear optical (NLO) properties. NLO materials can alter the properties of light and are essential for applications in optoelectronics and photonics. tcichemicals.com The presence of a strong electron-donating group (diethylamino) and strong electron-withdrawing groups (nitro, trifluoromethyl) attached to a π-conjugated system (the phenyl ring) creates a "push-pull" electronic structure conducive to a large NLO response. mdpi.com

Theoretical calculations, typically using DFT, can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizabilities (β and γ). The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation. researchgate.net Calculations can predict how the magnitude and direction of the hyperpolarizability tensor are influenced by the molecule's specific arrangement of donor and acceptor groups. researchgate.netnih.gov These theoretical predictions are crucial for screening candidate molecules and guiding the synthesis of new materials with enhanced NLO performance.

Table 3: Theoretically Predicted Non-Linear Optical Properties (Illustrative Data) Data is hypothetical and based on typical DFT calculation results for similar NLO-active molecules.

| NLO Property | Calculated Value (a.u.) | Calculated Value (esu) | Method |

| Mean Polarizability (α) | 185 | 2.74 x 10⁻²³ | M06/6-311+G(d) |

| First Hyperpolarizability (β_total) | 2500 | 2.16 x 10⁻²⁹ | M06/6-311+G(d) |

| Second Hyperpolarizability (γ) | 1.5 x 10⁵ | 7.44 x 10⁻³⁵ | M06/6-311+G(d) |

Role in Organic Synthesis and Material Science Applications

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine is a valuable intermediate for constructing complex molecular architectures, primarily through the reactivity of its functional groups. The most significant synthetic transformation is the reduction of the nitro group to an amine, which yields N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine. This resulting ortho-phenylenediamine derivative is a cornerstone for building fused bicyclic and polycyclic systems.

The general process for this key transformation is outlined below:

Table 1: Synthesis of Key Intermediate N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine

| Step | Reaction | Reagents & Conditions | Product |

| 1 | Reduction of Nitro Group | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Chemical Reduction (e.g., Fe/HCl, SnCl₂/HCl) | N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine |

This diamine serves as a difunctional nucleophile, enabling the construction of larger, more intricate molecules. The presence of the diethylamino and trifluoromethyl groups on this diamine intermediate allows for the synthesis of complex final structures with tailored solubility, electronic, and thermal properties. While its direct use in non-polymeric macrocycle synthesis is not extensively documented, its role as a precursor to polymers and heterocycles underscores its importance in creating sophisticated molecular frameworks. The synthesis of triphenylamine-based diamines, which are versatile monomers for aromatic polyamides, follows a similar multi-step synthetic logic involving nucleophilic aromatic substitution followed by nitro group reduction, highlighting the industrial relevance of this pathway. mdpi.com

Precursor for Heterocyclic Compound Synthesis

The most prominent application of this compound as a precursor is in the synthesis of heterocyclic compounds, particularly benzimidazoles. Following its reduction to N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine, this intermediate can undergo cyclocondensation reactions with a variety of electrophiles to form the benzimidazole (B57391) ring system.

Benzimidazoles are a critical class of heterocycles found in numerous biologically active molecules and functional materials. The synthesis typically involves reacting the diamine with aldehydes, carboxylic acids, or their derivatives.

Table 2: Representative Benzimidazole Synthesis from the Diamine Intermediate

| Reagent | Resulting Benzimidazole Structure |

| Aldehyde (R-CHO) | 2-Substituted-N,N-diethyl-6-(trifluoromethyl)-1H-benzimidazole |

| Carboxylic Acid (R-COOH) | 2-Substituted-N,N-diethyl-6-(trifluoromethyl)-1H-benzimidazole |

| Orthoesters (RC(OR')₃) | 2-Substituted-N,N-diethyl-6-(trifluoromethyl)-1H-benzimidazole |

The reaction with an aldehyde, for instance, proceeds via the formation of a Schiff base followed by intramolecular cyclization and subsequent oxidation or aromatization to yield the stable benzimidazole core. The trifluoromethyl group at the 6-position and the diethylamino group at the 4-position of the resulting benzimidazole significantly influence its properties, such as lipophilicity and basicity, which is crucial for applications in medicinal chemistry.

Building Block in the Development of Advanced Organic Materials

The derivative of this compound, N¹,N¹-Diethyl-4-(trifluoromethyl)benzene-1,2-diamine, is a key monomer in the synthesis of high-performance polymers. The incorporation of the trifluoromethyl (-CF₃) group is a well-established strategy to enhance the properties of polymers, including increased solubility, thermal stability, optical transparency, and lower dielectric constants. nih.govmdpi.comncku.edu.tw

This diamine can be used in polycondensation reactions with dianhydrides or dicarboxylic acids to produce advanced materials such as polyimides (PIs), polyamides (PAs), and polybenzimidazoles (PBIs). nih.govmdpi.combenicewiczgroup.com

Polyimides and Polyamides : The diamine can be polymerized with various dianhydrides (e.g., pyromellitic dianhydride) or dicarboxylic acid chlorides (e.g., terephthaloyl chloride) to form fluorinated polyimides and polyamides. The bulky -CF₃ and diethylamino groups disrupt polymer chain packing, which reduces crystallinity and improves solubility in organic solvents, facilitating their processing into films and coatings. nih.govmdpi.comresearchgate.net These materials are valued for applications in microelectronics and aerospace due to their thermal stability and excellent dielectric properties. researchgate.netresearchgate.net

Polybenzimidazoles (PBIs) : Polycondensation of the diamine with dicarboxylic acids like isophthalic acid in a condensing agent such as polyphosphoric acid (PPA) yields fluorinated PBIs. benicewiczgroup.combenicewiczgroup.comnih.gov These polymers are known for their exceptional thermal and chemical stability and are used in applications such as high-temperature fuel cell membranes and protective fabrics. The fluorine content can enhance the proton conductivity of PBI-based membranes in fuel cells. benicewiczgroup.com

Table 3: Polymer Classes Synthesized from the Diamine Intermediate

| Polymer Class | Co-monomer Type | Key Properties of Resulting Polymer |

| Polyamides (PAs) | Dicarboxylic Acids | High thermal stability, improved solubility, optical transparency. mdpi.com |

| Polyimides (PIs) | Tetracarboxylic Dianhydrides | Enhanced solubility, high thermal stability, low dielectric constant. ncku.edu.twresearchgate.net |

| Polybenzimidazoles (PBIs) | Dicarboxylic Acids | Exceptional thermal and chemical stability, potential for high proton conductivity. benicewiczgroup.comnih.gov |

Strategic Applications in Pharmaceutical and Agrochemical Intermediate Development

The 2-nitro-4-trifluoromethylphenyl scaffold is a key structural motif in several active pharmaceutical ingredients (APIs) and agrochemicals. Consequently, this compound is a strategically important intermediate for the synthesis of new chemical entities and analogues in these fields.

For example, the drug Nitisinone , used to treat hereditary tyrosinemia type 1, is 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione. The herbicide Flufenacet contains a related N-(4-fluorophenyl)-N-(1-methylethyl)-2-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy]acetamide structure, highlighting the prevalence of the trifluoromethylphenyl group in agrochemistry. The nonsteroidal antiandrogen Flutamide is another example, with a 4-nitro-3-trifluoromethylphenyl core.

This compound provides a platform for generating derivatives of such compounds. Medicinal and agricultural chemists can utilize this intermediate to:

Synthesize Analogues : By modifying the diethylamino group or using it as a handle for further reactions, novel derivatives of known active molecules can be created to explore structure-activity relationships (SAR).

Develop Prodrugs : The amine functionality, after reduction of the nitro group, can be used to attach promoieties to improve the pharmacokinetic properties of a potential drug.

Create Diverse Libraries : The compound serves as a starting material for combinatorial chemistry efforts to quickly generate a library of related compounds for high-throughput screening against biological targets.

The presence of both the nitro and trifluoromethyl groups on the aniline (B41778) ring makes it a highly valuable starting material for exploring chemical space in the search for new and improved pharmaceuticals and crop protection agents.

Exploration of Molecular Interactions and Biological Relevance at the Mechanistic Level

Structure-Activity Relationship (SAR) Studies of Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For the 2-nitro-4-trifluoromethylphenyl scaffold, research has been directed towards its potential as a modulator of protein aggregation. A recent study developed a series of eighteen small molecules based on the 2-nitro and/or 4-trifluoromethylphenyl core to inhibit alpha-Synuclein (α-Syn) fibril formation, a key pathological event in Parkinson's disease. nih.gov

While the specific quantitative data for the entire series, including the diethyl-substituted analogue, is not detailed in available literature, the preliminary findings from this research indicated that two of the eighteen compounds exhibited inhibitory activity comparable to the known α-Syn aggregation inhibitor, SynuClean-D. nih.gov This suggests that the 2-nitro-4-trifluoromethylphenyl fragment is a promising pharmacophore for this target.

Influence of Trifluoromethyl and Nitro Groups on Molecular Recognition and Interactions

The biological activity of this compound is profoundly influenced by the electronic properties of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups.

Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing substituent with high metabolic stability. Its introduction into a phenyl ring can significantly alter the electronic properties of the molecule, enhancing its lipophilicity and ability to cross cellular membranes. The trifluoromethyl group can participate in various non-covalent interactions, including dipole-dipole and ion-dipole interactions, which can strengthen binding to biological targets. Its steric bulk is larger than a methyl group, allowing it to occupy specific pockets within a receptor or enzyme active site, potentially increasing binding affinity and selectivity.

Nitro Group: The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its presence on an aromatic ring deactivates the ring towards electrophilic substitution and creates a significant dipole moment. nih.gov The oxygen atoms of the nitro group are effective hydrogen bond acceptors, a critical feature for interaction with amino acid residues in proteins. nih.gov Furthermore, the nitrogen atom of the nitro group can possess a positive electrostatic potential (a π-hole), allowing for favorable interactions with electron-rich atoms like oxygen and sulfur in protein structures. These interactions can be crucial for the binding affinity and specificity of a ligand. nih.gov

The combination of both a nitro and a trifluoromethyl group on the same phenyl ring, as seen in this compound, creates a highly electron-deficient aromatic system, which is a key feature for its molecular recognition and biological activity.

Investigation of Molecular Targets and Pathways

The primary molecular target identified for analogues of this compound is the alpha-Synuclein (α-Syn) protein, specifically its aggregated fibrillar form. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been employed to elucidate the binding mode of these inhibitors.

These simulations revealed that compounds featuring the 2-nitro-4-trifluoromethylphenyl scaffold likely bind to the non-amyloid component (NAC) domain of α-Syn fibrils. nih.gov The NAC domain (residues 61-95) is the core region of the α-Syn protein that is essential for its aggregation into β-sheet-rich fibrils. By targeting this specific domain, these small molecules can interfere with the fibril elongation process. The interactions are predicted to involve a combination of hydrophobic interactions driven by the aromatic ring and specific hydrogen bonds mediated by the nitro group with the peptide backbone of the α-Syn fibril. Such computational insights are vital for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.govacs.org

Based on available scientific literature, no specific studies detailing the enzyme inhibition or modulation profile of this compound have been reported. However, the structural motifs present in the molecule suggest a potential for interaction with various enzymes.

The trifluoromethyl group is often incorporated into enzyme inhibitors to enhance binding affinity and metabolic stability. nih.gov For instance, trifluoromethyl-containing compounds have been successfully designed as potent inhibitors for enzymes like angiotensin-converting enzyme (ACE). nih.gov The electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby functional groups and enhance interactions within an enzyme's active site. nih.gov

Similarly, nitroaromatic compounds can be substrates for nitroreductase enzymes, a process that can lead to the generation of reactive intermediates. While this is often associated with toxicity, it is also a mechanism exploited in certain prodrug strategies. The potential for this compound to act as an enzyme modulator remains an area for future investigation.

Mechanistic Insights into Specific Biological Activities (e.g., Alpha-Syn Fibril Aggregation Modulation)

The aggregation of the α-Syn protein is a central pathological event in Parkinson's disease and other synucleinopathies. nih.gov The process involves the misfolding of the normally soluble α-Syn monomer into β-sheet-rich oligomers and subsequent elongation into insoluble amyloid fibrils.

Small molecules containing the 2-nitro-4-trifluoromethylphenyl scaffold are thought to inhibit this process by directly interacting with the α-Syn fibrils. As suggested by molecular modeling, the binding to the NAC domain likely disrupts the addition of further α-Syn monomers to the growing fibril end, thereby halting the elongation process. nih.gov Pharmacophore modeling based on this class of compounds has helped to identify the key structural features required for this activity. These typically include an aromatic core for π-π stacking interactions with the protein, along with hydrogen bond acceptors and donors to compete with the backbone hydrogen bonds that stabilize the amyloid structure. The ability of the nitro group to accept hydrogen bonds is likely a key contributor to this mechanism. By stabilizing a conformation of the fibril end that is incompatible with further monomer addition, these compounds act as "capping" agents, effectively inhibiting the proliferation of toxic amyloid species. nih.gov

Comparative Analysis of Biological Activity with Related Fluorinated Compounds and Bioisosteres

The strategic use of fluorine in drug design allows for the fine-tuning of a molecule's physicochemical and biological properties. Comparing this compound to its non-fluorinated or otherwise substituted analogues provides insight into the role of its specific functional groups.

Comparison with Non-fluorinated Analogues: The replacement of a methyl group with a trifluoromethyl group often leads to significant changes in biological activity. The -CF₃ group is more lipophilic and a much stronger electron-withdrawer. This can lead to enhanced binding affinity, improved metabolic stability, and better membrane permeability compared to a non-fluorinated counterpart. In many cases, fluorinated analogues exhibit amplified or even novel biological activities compared to their parent compounds.

Bioisosteric Comparisons: The trifluoromethyl group has been explored as a potential bioisostere for the nitro group, although they have distinct electronic and hydrogen bonding properties. While both are strongly electron-withdrawing, the nitro group is a planar, potent hydrogen bond acceptor, whereas the trifluoromethyl group is tetrahedral and a weak hydrogen bond acceptor. In some contexts, replacing a nitro group with a trifluoromethyl group has resulted in compounds with improved potency and metabolic stability, suggesting that the -CF₃ group can sometimes offer a more favorable interaction profile with a specific biological target.

The presence of both groups in this compound creates a unique electronic environment that cannot be replicated by a single substituent, likely contributing to its specific activity profile as an α-Syn aggregation modulator.

Derivatization and Advanced Analytical Applications of Diethyl 2 Nitro 4 Trifluoromethyl Phenyl Amine in Chemical Research

Strategies for Chemical Derivatization of Amines and Related Functional Groups

Chemical derivatization aims to convert an analyte into a derivative with improved properties for separation and detection. research-solution.comresearchgate.net For amines, the primary goal is often to reduce their high polarity and increase volatility, particularly for gas chromatography (GC), or to introduce a detectable tag for techniques like high-performance liquid chromatography (HPLC). nih.govresearchgate.net The choice of derivatization strategy depends on the analyte's functional groups, the sample matrix, and the analytical technique to be used. researchgate.net

Common derivatization reactions for primary and secondary amines, such as the one present in the precursor to the title compound, fall into three main categories:

Silylation: This is one of the most widely used methods for GC analysis. chromtech.com In this reaction, an active hydrogen in the amine group is replaced by an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comphenomenex.blog The resulting silyl (B83357) derivatives are significantly more volatile, less polar, and more thermally stable than the parent amines. sigmaaldrich.comphenomenex.blog Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used, often with a catalyst such as trimethylchlorosilane (TMCS) for less reactive or sterically hindered amines. sigmaaldrich.com

Acylation: This method involves the reaction of an amine with an acylating reagent, such as an acid anhydride (B1165640) or an acyl halide. chromtech.comlibretexts.org Acylation reduces the polarity of amines and creates more volatile derivatives suitable for GC. research-solution.comnih.gov The use of fluorinated acyl groups, for instance from reagents like trifluoroacetic anhydride (TFAA), can significantly enhance detectability using an electron capture detector (ECD). chromtech.comlibretexts.org Acylated derivatives are generally more stable than their silylated counterparts. libretexts.org

Alkylation: This process replaces an active hydrogen with an aliphatic or aromatic-aliphatic group. research-solution.compsu.edu While most commonly applied to form esters from carboxylic acids, alkylation can also be used for amines to reduce polarity and improve chromatographic behavior. libretexts.orgpsu.edu

These strategies are fundamental for modifying amines and other functional groups, such as hydroxyls and carboxyls, to make them amenable to a wide range of analytical techniques. nih.govrsc.orgnih.gov

Application in Chromatographic Techniques

Derivatization is a cornerstone of modern chromatographic analysis of amines, enabling enhanced separation and detection. The compound Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine, with its aromatic structure, is well-suited for analysis by methods like HPLC and GC, where derivatization of similar compounds is a common prerequisite for achieving optimal results.

HPLC is a primary technique for analyzing non-volatile or thermally unstable compounds. libretexts.org However, many aliphatic amines lack a UV-absorbing chromophore or a native fluorescent group, making them difficult to detect at low concentrations. sigmaaldrich.comresearchgate.net Pre-column or post-column derivatization is employed to attach a chromophore or fluorophore to the amine, drastically increasing detection sensitivity and selectivity. researchgate.netthermofisher.commdpi.com

Several reagents are widely used for this purpose:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, making it one of the most common derivatizing agents for fluorescence detection. nih.govthermofisher.comnih.gov

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, fluorescent derivatives that can also be detected by UV absorbance. nih.govthermofisher.com It is often preferred over OPA for its stability, though it can be less specific, reacting with phenols as well. nih.gov

9-fluorenylmethyl chloroformate (FMOC-Cl): A versatile reagent that reacts with primary and secondary amines to create derivatives with strong UV absorbance and fluorescence, widely used for amino acid analysis. nih.govthermofisher.comrsc.org

The introduction of these moieties allows for detection at much lower levels than would be possible with the underivatized amine. mdpi.comnih.gov

| Derivatizing Reagent | Target Functional Group | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, high sensitivity. nih.gov |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Fluorescence, UV | Forms stable derivatives. nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | Versatile, stable derivatives. thermofisher.com |

| Dabsyl Chloride | Primary & Secondary Amines | UV-Vis | Stable product, good reproducibility. rsc.org |

Direct analysis of free amines by GC is often problematic due to their polarity, which can lead to peak tailing, adsorption on the column, and poor separation efficiency. nih.govscribd.com Derivatization is therefore essential to convert amines into less polar, more volatile, and thermally stable derivatives suitable for GC analysis. researchgate.netnih.gov

The primary methods used are:

Silylation: As previously mentioned, this is the most common derivatization technique for GC. chromtech.com It effectively reduces intermolecular hydrogen bonding, which is responsible for the low volatility of amines. research-solution.com

Acylation: This method also increases volatility and can be used to introduce halogenated groups, which enhances the response of an electron capture detector (ECD), providing excellent sensitivity for trace analysis. libretexts.org

By transforming polar amines into volatile derivatives, GC can be effectively used for their separation and quantification with high resolution. phenomenex.blog

Coupling chromatographic techniques with mass spectrometry (MS) provides powerful analytical capabilities, offering high selectivity and structural information. Derivatization plays a crucial role in LC-MS and GC-MS analysis of amines. scbt.com It can enhance performance by improving chromatographic separation, increasing ionization efficiency in the MS source, and directing fragmentation to produce characteristic ions for identification and quantification. nih.govrsc.orgnih.gov

For instance, in LC-MS, derivatization can add a permanently charged group or a moiety with high proton affinity to the analyte, significantly boosting the signal in electrospray ionization (ESI). nih.govrsc.org A study on metabolite analysis showed that a dual-derivatization scheme improved sensitivity by over 75-fold and diminished adduct formation. nih.gov In GC-MS, the formation of derivatives like TMS ethers can lead to readily identifiable fragmentation patterns and mass ions, aiding in structural elucidation. researchgate.net Pre-column derivatization of biogenic amines with reagents like 1,2-naphthoquinone-4-sulfonate has been successfully used for their determination in wine by HPLC-APCI-MS, demonstrating excellent accuracy and sensitivity. researchgate.net

Use as a Derivatizing Reagent for Other Substrates (e.g., Amino Acids, Biogenic Amines)

While this compound is itself the product of a derivatization reaction, its formation chemistry is directly relevant to the derivatization of other important substrates like amino acids and biogenic amines. nih.gov The reagent used to synthesize the title compound is typically 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) , a compound analogous to Sanger's reagent (1-fluoro-2,4-dinitrobenzene). nih.gov

FNBT is an effective derivatizing reagent for primary and secondary amines via a nucleophilic aromatic substitution reaction. nih.gov The amine group of a substrate (such as an amino acid or a biogenic amine) attacks the electron-deficient aromatic ring of FNBT at the carbon atom bonded to fluorine, displacing the fluoride (B91410) ion. This reaction forms a stable N-(2-nitro-4-trifluoromethyl-phenyl) derivative, which is highly colored and UV-active, facilitating detection. nih.gov

The formation of this compound is an example of this reaction, where diethylamine (B46881) is the substrate. The same principle is applied to more complex molecules:

Amino Acids: FNBT reacts with the alpha-amino group of amino acids to form derivatives that can be readily analyzed by HPLC-UV. nih.govresearchgate.net This allows for the quantification of free amino acids in complex matrices like kombucha beverages. nih.gov If an amino acid has an additional amine group in its side chain (e.g., lysine), multiple derivatizations can occur. nih.govnih.gov

Biogenic Amines: These compounds, which are important markers for food quality and safety, often lack chromophores and require derivatization for analysis. nih.govscienceopen.com Reagents like FNBT can be used to tag biogenic amines, enabling their sensitive detection by chromatographic methods.

The utility of FNBT as a derivatizing agent highlights the chemical principles that underpin the analysis of the title compound and related substances. The reaction provides a robust method for converting otherwise difficult-to-detect amines into derivatives with excellent properties for chromatographic analysis.

| Substrate | Derivatizing Reagent | Resulting Derivative Class | Analytical Application |

|---|---|---|---|

| Diethylamine | 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | N,N-diethyl-2-nitro-4-(trifluoromethyl)aniline | Synthesis of the title compound. |

| Amino Acids (e.g., Alanine) | 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | (2-Nitro-4-(trifluoromethyl)phenyl)-L-amino acid | Quantification of free amino acids in beverages. nih.gov |

| Biogenic Amines (e.g., Histamine) | 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | N-(2-nitro-4-trifluoromethyl-phenyl) histamine | Monitoring food quality and safety. nih.gov |

Microwave-Assisted Derivatization Techniques

In the realm of advanced analytical chemistry, the derivatization of analytes is a cornerstone for enhancing their detectability and improving chromatographic performance. For complex molecules such as this compound, derivatization is often a necessary precursor to analysis by methods like gas chromatography-mass spectrometry (GC-MS). Traditional derivatization procedures, which rely on conventional heating methods, are frequently hampered by long reaction times, often extending from 30 minutes to several hours. nih.gov The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a powerful tool to dramatically accelerate these reactions. nih.govnih.gov

For a secondary aromatic amine like this compound, common derivatization strategies amenable to microwave assistance include acylation and silylation. Acylation, for instance, could be performed using reagents such as trifluoroacetic anhydride (TFAA). The resulting trifluoroacetyl derivative would exhibit increased volatility, a crucial property for GC analysis. Similarly, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be effectively accelerated by microwave irradiation, transforming the polar amine into a more volatile and thermally stable silyl derivative. researchgate.net

Detailed Research Findings

While specific research on the microwave-assisted derivatization of this compound is not extensively documented, a wealth of studies on analogous compounds robustly demonstrates the superiority of this technique over conventional heating. Research has consistently shown that microwave irradiation provides substantial rate enhancements and yield improvements across a variety of derivatization reactions involving aromatic amines.

For example, studies on the synthesis of thiourea (B124793) derivatives from various aromatic amines have shown a dramatic reduction in reaction time from 6 hours under conventional reflux to just 5 minutes using microwave irradiation, with a concurrent increase in product yields from a range of 31-82% to a more consistent and higher 82-89%. researchgate.netukm.my Similarly, the synthesis of 2-amino-4,6-diarylpyrimidines, which involves the reaction of anilines, demonstrated a reduction in reaction time from over 15 hours with conventional heating to as little as 10 minutes under microwave conditions. javeriana.edu.co

These findings collectively underscore the transformative impact of microwave-assisted techniques in the derivatization of complex organic molecules. The significant acceleration of reactions, coupled with high yields and efficiency, makes it an indispensable tool in modern chemical research and high-throughput analytical laboratories.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted derivatization are most clearly illustrated through a direct comparison with conventional heating methods for analogous reactions. The following table summarizes findings from various studies on aromatic amines and related compounds, highlighting the dramatic improvements in reaction time and yield.

| Reaction / Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of Naphthalene-monothioureas from Aromatic Amines | Conventional (Reflux) | 6 hours | 31-82% | researchgate.netukm.my |

| Microwave Irradiation | 5 minutes | 82-89% | ||

| Synthesis of 4,6-Diarylpyrimidines from Anilines | Conventional Heating | >15 hours | >80% | javeriana.edu.co |

| Microwave Irradiation | 10 minutes | up to 86% | ||

| Synthesis of Schiff Bases from 4-Nitroaniline | Conventional Method | Not specified, typically hours | Lower yields reported | semanticscholar.orgdergipark.org.tr |

| Microwave Irradiation | 8 minutes | High yields | ||

| Synthesis of 2-Quinolinones | Conventional (Oil Bath) | 60 minutes | Lower yields | nih.gov |

| Microwave Irradiation | 4 minutes | 80-95% |

Future Research Directions and Outlook in the Chemistry of Diethyl 2 Nitro 4 Trifluoromethyl Phenyl Amine

Development of Novel Synthetic Pathways and Sustainable Methodologies

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes to Diethyl-(2-nitro-4-trifluoromethyl-phenyl)-amine, moving beyond traditional, often harsh, synthesis conditions. Key areas of development could include:

Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods, such as Buchwald-Hartwig amination, could be explored for the direct coupling of diethylamine (B46881) with a suitable 2-nitro-4-trifluoromethyl-halobenzene precursor. Research in this area would focus on catalyst development to overcome the steric hindrance and electronic deactivation imparted by the ortho-nitro group.

Photocatalytic and Electrochemical Syntheses: Light- and electricity-driven reactions represent a frontier in green chemistry. benthamdirect.comrsc.org Future studies could investigate the photocatalytic synthesis from simpler precursors, potentially reducing the need for high temperatures and harsh reagents. cambridge.org These methods may offer novel selectivity and reactivity patterns. benthamdirect.com

Flow Chemistry for Improved Safety and Scalability: The synthesis of nitroaromatic compounds can present safety challenges. Continuous flow reactors could offer a safer, more controlled, and easily scalable method for the synthesis of this compound, minimizing the accumulation of potentially hazardous intermediates.

Bio-inspired Catalysis: The use of enzymes or engineered microorganisms for the selective nitration or amination of aromatic rings is a growing field. Future research could explore biocatalytic routes to generate the target molecule or its key precursors, offering a highly sustainable and selective manufacturing process.

| Potential Synthetic Methodology | Anticipated Advantages | Key Research Challenge |

| Palladium-Catalyzed C-N Coupling | High functional group tolerance, good yields. | Overcoming steric hindrance from the ortho-nitro group. |

| Photocatalytic Synthesis | Mild reaction conditions, use of renewable energy. benthamdirect.com | Catalyst design for high selectivity and efficiency. |

| Electrochemical Synthesis | Avoidance of stoichiometric oxidants/reductants. | Control of electrode processes to prevent side reactions. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

Exploration of Untapped Reactivity Profiles

The electronic dichotomy of the substituent groups on this compound suggests a complex and largely unexplored reactivity profile.

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups is expected to activate the aromatic ring towards nucleophilic attack. doubtnut.comembibe.com The ortho-nitro group, in particular, can stabilize the Meisenheimer complex intermediate, facilitating substitution reactions. youtube.comyoutube.com Future work should explore reactions with a wide range of nucleophiles to synthesize novel derivatives.

Reduction of the Nitro Group: The selective reduction of the nitro group would yield the corresponding diamine, a valuable building block for heterocycles, polymers, and materials with interesting optical properties. Research into chemoselective reduction methods that leave the trifluoromethyl group intact will be crucial. Photocatalytic reduction methods have shown promise for the selective transformation of nitroarenes into valuable chemicals like anilines and azo compounds. benthamdirect.comresearchgate.net

Directed C-H Functionalization: The diethylamino and nitro groups could potentially act as directing groups for transition-metal-catalyzed C-H activation, enabling the selective functionalization of the aromatic ring at other positions. This would open up avenues to a wide array of novel and complex derivatives. nih.gov

Photochemical Reactivity: Nitroaromatic compounds are known to exhibit rich photochemistry. dss.go.th Future studies could investigate the photochemical transformations of this compound, potentially leading to novel molecular rearrangements or cycloaddition products.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

To fully understand the reaction mechanisms and dynamics involving this compound, the application of advanced analytical techniques will be indispensable.

In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. spectroscopyonline.comnih.gov This would be particularly valuable for studying complex transformations like SNAr reactions or catalytic cycles. nih.gov

Ultrafast Spectroscopy: Time-resolved spectroscopic methods, such as femtosecond transient absorption spectroscopy, could be employed to study the excited-state dynamics of this molecule, which is crucial for understanding its photochemical behavior.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be coupled with reaction monitoring to detect and characterize reactive intermediates, providing deeper mechanistic insights.

| Technique | Information Gained | Potential Application Area |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.com | Mechanistic studies of substitution and reduction reactions. |

| In-situ NMR | Structural elucidation of intermediates. | Understanding complex reaction pathways. |

| Femtosecond Transient Absorption | Excited-state lifetimes and decay pathways. | Elucidation of photochemical reaction mechanisms. |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound can both benefit from and contribute to this field.

Predictive Reactivity Models: AI models can be trained on existing chemical reaction data to predict the outcome of new reactions. chemai.io For this compound, ML could predict its reactivity towards a diverse range of reactants and catalysts, guiding experimental design and accelerating the discovery of new transformations. researchgate.netchemistryworld.com

De Novo Molecular Design: Generative AI models could design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or optimized electronic properties for materials science applications.

Automated Synthesis Planning: Retrosynthesis AI programs can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. pharmafeatures.comrsc.orgnih.gov

Discovery of New Molecular Functions and Applications at the Interface of Chemistry and Biology

The presence of both a nitroaromatic moiety and a trifluoromethyl group suggests that this compound could have interesting biological properties. nih.gov

Medicinal Chemistry Scaffolding: Trifluoromethylated compounds are prevalent in pharmaceuticals due to the ability of the CF3 group to enhance metabolic stability and binding affinity. nih.gov The nitro group, also a common pharmacophore, can be a precursor to an amino group or participate in bioreductive activation. svedbergopen.comencyclopedia.pubresearchgate.net Future research should involve the synthesis and biological screening of a library of derivatives to explore potential therapeutic applications. Nitroaromatic compounds are used as starting materials for a wide variety of pesticides and pharmaceuticals. nih.gov

Agrochemical Development: Similar to medicinal chemistry, the trifluoromethyl and nitro groups are important in the design of modern agrochemicals. The potential herbicidal, fungicidal, or insecticidal properties of this compound and its derivatives warrant investigation.

Molecular Probes: The distinct spectroscopic signature and potential for tailored reactivity could allow for the development of this molecule as a scaffold for fluorescent probes for bioimaging or as a sensor for specific analytes.

Q & A

Q. Critical Conditions :

- Temperature : Nitration requires strict temperature control to avoid byproducts.

- Solvents : DMF or THF for alkylation to enhance nucleophilicity.

- Catalysts : CuI for trifluoromethylation to improve yield .

How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?

Basic Research Question

-

X-ray Crystallography : Resolve bond lengths and angles (e.g., C–N, C–F) using SHELX software for refinement . Example data from similar compounds:

Bond Length (Å) Angle (°) C–NO₂ 1.21–1.23 120–125 C–CF₃ 1.33–1.35 110–115 -

NMR Spectroscopy : ¹⁹F NMR identifies CF₃ chemical shifts (~-60 ppm); ¹H NMR confirms ethyl group splitting (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N–CH₂) .

-